molecular formula C15H15NO3 B2766521 4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid CAS No. 1370592-87-2

4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid

Cat. No. B2766521
M. Wt: 257.289
InChI Key: GTYYYHFRRKKWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid” is a compound that is related to aminomethylbenzoic acid . Aminomethylbenzoic acid, more precisely, 4-aminomethylbenzoic acid or p-aminomethylbenzoic acid (PAMBA), is an antifibrinolytic . It is also related to 4-(Aminomethyl)benzoic acid, which is a bioactive peptide with potent GPR54 (a G protein-coupled receptor) agonistic activity .

Scientific Research Applications

Polyaniline Doping

4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid and its derivatives like 2-hydroxybenzoic acid have been used as dopants for polyaniline. This doping process enhances the electrical conductivity of polyaniline, making it a useful material in advanced technologies (Amarnath & Palaniappan, 2005).

Enzyme Inhibition

The compound and its related structures, such as 2-Benzyl-5-cyano-4-oxopentanoic acid, have been studied for their potential as mechanism-based inactivators of enzymes like zinc protease carboxypeptidase A (Mobashery et al., 1990).

Synthesis of Derivatives

4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid has been utilized in synthesizing various derivatives, which are crucial for developing radio-pharmaceutical compounds (Taylor et al., 1996).

Natural Product Derivation

The compound has been identified in the derivation of natural products like amino acid derivatives from plants such as Gastrodia elata. These natural compounds have potential applications in medicinal chemistry (Guo et al., 2015).

Hydroxyl Function Protection

Derivatives of 4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid, like 4-nitrobenzyl, have been used for protecting hydroxyl functions in synthetic chemistry, which is vital for various chemical synthesis processes (Kukase et al., 1990).

Sensitivity and Reactivity

The compound has been part of studies in synthesizing high sensitivity Trinder reagents like 2,4,6-Tribromo-3-hydroxybenzoic acid. These reagents have applications in enzymatic methods for substance detection and quantification (Yu-chuan, 2012).

Biomagnification in Marine Environments

The 4-Hydroxy derivative of benzoic acid has been studied for its biomagnification in marine food webs, providing insights into the environmental impact and behavior of chemical compounds in aquatic systems (Xue et al., 2017).

Synthesis and Characterization

Studies have also been conducted on the synthesis, characterization, and application of polymers derived from compounds like 4-[(2-hydroxybenzylidene)amino]benzoic acid, emphasizing the material's potential in semiconductor technology (Kaya & Bilici, 2006).

properties

IUPAC Name

4-[[(2-hydroxyphenyl)methylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14-4-2-1-3-13(14)10-16-9-11-5-7-12(8-6-11)15(18)19/h1-8,16-17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYYYHFRRKKWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid

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